molecular formula C20H19BrN2O2S B2718852 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone CAS No. 255865-18-0

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Cat. No.: B2718852
CAS No.: 255865-18-0
M. Wt: 431.35
InChI Key: NPWRDRJOUYXUES-UHFFFAOYSA-N
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Description

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a 4-bromophenyl group and a sulfanyl group attached to the quinazolinone core enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with an appropriate electrophile, such as a halogenated quinazolinone intermediate.

    Final Functionalization: The isobutyl group is introduced through alkylation reactions, often using isobutyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone
  • 2-((2-(4-Methylphenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone
  • 2-((2-(4-Fluorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to unique pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWRDRJOUYXUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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